Cas no 77-16-7 (2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)-)
77-16-7 structure
Product Name:2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)-
CAS-Nr.:77-16-7
MF:C15H14O6
MW:290.268064975739
CID:569504
PubChem ID:5281545
Update Time:2025-04-19
2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)-
- plumericin
- (3aS,9aS)-3-((E)-Aethyliden)-2-oxo-(3ar,4at,7at,7bt)-3,3a,7a,7b-tetrahydro-2H,4aH-1,4,5-trioxa-dicyclopent[a,hi]inden-7-carbonsaeure-methylester
- (3aS,9aS)-3-((E)-ethyliden)-2-oxo-(3ar,4at,7at,7bt)-3,3a,7a,7b-tetrahydro-2H,4aH-1,4,5-trioxa-dicyclopent[a,hi]indene-7-carboxylic acid methyl ester
- C09796
- CHEMBL517300
- isoplumericin
- NSC112152
- PLUMERICINE
- Plurnericin
- SureCN4894690
- BDBM50480284
- (+)-PLUMERICIN
- DTXSID301018956
- PLUMERICIN [MI]
- 2H,4aH-1,4,5-Trioxadicyclopent(a,hi)indene-7-carboxylic acid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester, (3E,3aS,4aR,7aS,9aS,9bS)-
- 77-16-7
- SCHEMBL4894690
- Q27108026
- L0126U506Z
- UNII-L0126U506Z
- 2H,4aH-1,4,5-Trioxadicyclopent(a,hi)indene-7-carboxylic acid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester, (3aS-(3E,3a.alpha.,4a.beta.,7a.beta.,9aR*,9b.beta.))-
- (1R,5S,8S,9S,10S)-PLUMERICIN
- 2H,4,5-Trioxa-1H-dicyclopent[a,hi]indene-7-carboxylic acid, 3-ethylidene-3,3a.beta.,7a.alpha.,9b.alpha.-tetrahydro-2-oxo-, methyl ester
- NSC 112152
- CHEBI:8274
- NCI-112152
- methyl (E)-ethylidene(oxo)[?]carboxylate
- NSC-112152
- methyl (1S,4S,8R,10S,11E,14S)-11-ethylidene-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradeca-2,5-diene-5-carboxylate
- 2H,4aH-1,4,5-Trioxadicyclopent(a,hi)indene-7-carboxylic acid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester, (3aS-(3E,3aalpha,4abeta,7abeta,9aR*,9bbeta))-
- 2H,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylic acid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester, [3aS-(3E,3a.alpha.,4a.beta.,7a.beta.,9aR*,9b.beta.)]-
-
- Inchi: 1S/C15H14O6/c1-3-7-11-15(21-13(7)17)5-4-8-9(12(16)18-2)6-19-14(20-11)10(8)15/h3-6,8,10-11,14H,1-2H3/b7-3+/t8-,10-,11+,14-,15+/m1/s1
- InChI-Schlüssel: VFXXNAVZODKBIW-JKXVGBJFSA-N
- Lächelt: O1[C@@H]2[C@H]3[C@@H](C(C(=O)OC)=CO2)C=C[C@]23[C@@H]1/C(=C\C)/C(=O)O2
Berechnete Eigenschaften
- Genaue Masse: 290.07900
- Monoisotopenmasse: 290.07903816g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 21
- Anzahl drehbarer Bindungen: 2
- Komplexität: 630
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topologische Polaroberfläche: 71.1Ų
Experimentelle Eigenschaften
- Dichte: 1.2451 (rough estimate)
- Siedepunkt: 352.36°C (rough estimate)
- Brechungsindex: 1.4359 (estimate)
- PSA: 71.06000
- LogP: 0.84250
- Spezifische Rotation: D25 +197.5 ±2° (c = 0.982 in chloroform)
2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)- Verwandte Literatur
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
77-16-7 (2H,4aH-1,4,5-Trioxadicyclopent[a,hi]indene-7-carboxylicacid, 3-ethylidene-3,3a,7a,9b-tetrahydro-2-oxo-, methyl ester,(3E,3aS,4aR,7aS,9aS,9bS)-) Verwandte Produkte
- 132586-69-7(Spiro[cyclopenta[c]pyran-7(1H),2'(5'H)-furan]-4-carboxylic acid, 1-(b-D-glucopyranosyloxy)-4a,7a-dihydro-4'-(1-hydroxyethyl)-5'-oxo-, [1S-[1a,4aa,7a(R*),7aa]]-)
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- 511-89-7(Spiro[cyclopenta[c]pyran-7(1H),2'(5'H)-furan]-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-4a,7a-dihydro-4'-[(1S)-1-hydroxyethyl]-5'-oxo-,methyl ester, (1S,2'R,4aS,7aS)-)
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